3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Overview
Description
3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that features a benzo[d]oxazol-2(3H)-one core structure with a pyridin-3-yloxy group and an azetidin-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps:
Formation of the Benzo[d]oxazol-2(3H)-one Core: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Azetidin-1-yl Group: The azetidin-1-yl group can be introduced via nucleophilic substitution reactions, where an azetidine derivative reacts with a suitable electrophile.
Attachment of the Pyridin-3-yloxy Group: This step involves the reaction of a pyridin-3-ol derivative with the intermediate compound, typically under basic conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidin-1-yl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
Substitution: The pyridin-3-yloxy group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with biological macromolecules makes it a useful tool in biochemical assays.
Medicine
Medically, this compound has potential as a therapeutic agent. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-(2-oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one: shares similarities with other benzo[d]oxazol-2(3H)-one derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-16(11-20-14-5-1-2-6-15(14)24-17(20)22)19-9-13(10-19)23-12-4-3-7-18-8-12/h1-8,13H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USKDTVFYAQCCOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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